3-(1-Aminocyclohexyl)benzamide

Description

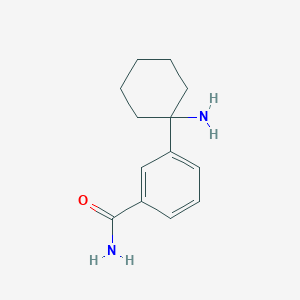

3-(1-Aminocyclohexyl)benzamide is a benzamide derivative characterized by a cyclohexylamine substituent at the 3-position of the benzamide core. The compound is synthesized from (1-aminocyclohexyl)methanol derivatives, which exhibit unique reactivity, including "carbodioxiphilic" behavior—a tendency to absorb carbon dioxide under varied conditions . The cyclohexylamine moiety contributes to steric bulk and hydrogen-bonding capabilities, distinguishing it from simpler benzamide derivatives.

Properties

IUPAC Name |

3-(1-aminocyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c14-12(16)10-5-4-6-11(9-10)13(15)7-2-1-3-8-13/h4-6,9H,1-3,7-8,15H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTGBECFEXDLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC(=C2)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and an eco-friendly process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes, such as the use of solid acid catalysts, are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

3-(1-Aminocyclohexyl)benzamide serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for the formation of various derivatives that can be utilized in further chemical reactions, making it a valuable building block in organic chemistry.

Biological Research

Biological Activities

Research indicates that this compound exhibits interactions with different biomolecules, suggesting potential biological activities. These interactions may involve modulation of enzyme activity and receptor binding, which can lead to various physiological effects.

Anticonvulsant Properties

The compound has been studied for its anticonvulsant properties, particularly in the context of epilepsy treatment. In animal studies, derivatives of this compound demonstrated significant efficacy against seizures, indicating its potential as a therapeutic agent for managing epilepsy and other seizure disorders. The mechanism involves interaction with central nervous system pathways that modulate seizure activity .

Pharmaceutical Applications

Drug Development

Ongoing research is focused on exploring the therapeutic applications of this compound in drug development. Its ability to act on specific molecular targets makes it a candidate for further investigation in the formulation of new medications aimed at treating neurological disorders and possibly other diseases .

Safety and Efficacy Studies

Studies have shown that the compound exhibits a favorable safety profile in animal models, with a significant margin between effective doses and those causing side effects. This characteristic is crucial for its consideration as a viable pharmaceutical agent .

Industrial Applications

Production of Agrochemicals and Pharmaceuticals

In addition to its role in drug development, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its versatility as a chemical intermediate allows it to be incorporated into various formulations used in agriculture and manufacturing.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules | Valuable building block for further reactions |

| Biological Research | Interactions with biomolecules; anticonvulsant properties | Significant efficacy against seizures |

| Pharmaceutical Development | Potential therapeutic agent for neurological disorders | Favorable safety profile; effective doses identified |

| Industrial Applications | Used in agrochemicals and pharmaceuticals | Versatile chemical intermediate |

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant activity of this compound derivatives in mice. The results indicated that these compounds effectively abolished seizure activity induced by maximal electroshock, demonstrating their potential as new anticonvulsants compared to existing medications .

Case Study 2: Safety Profile Assessment

In another study, the safety profile of this compound was assessed through various toxicity tests in animal models. The findings showed that the compound had a wide safety margin, suggesting its suitability for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-(1-Aminocyclohexyl)benzamide and related compounds:

Key Research Findings

Pharmacological Activity: AH-7921 shares a benzamide core but differs in substituents, leading to opioid receptor agonism. Its 3,4-dichloro and dimethylamino groups enhance lipophilicity and receptor binding, contrasting with the non-opioid profile of 3-(1-Aminocycloclohexyl)benzamide . Amisulpride and other neuroleptic benzamides (e.g., sulpiride) lack bulky cyclohexyl groups, instead favoring sulfonamide or methoxy substituents for dopamine receptor antagonism .

Chemical Reactivity :

- The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables selective C–H bond activation in catalysis, a feature absent in the target compound due to its cyclohexylamine orientation .

- PF-06465469 ’s extended aromatic system and tertiary amine substituents enhance kinase-binding affinity, highlighting how structural complexity drives biological activity .

Physicochemical Properties: this compound’s carbodioxiphilic nature contrasts with the CO2-neutral behavior of simpler benzamides like 2-aminobenzamides, which exhibit higher solubility due to fewer hydrophobic substituents . Storage stability varies significantly: PF-06465469 requires cryogenic storage (-80°C), whereas AH-7921 and amisulpride are stable at ambient temperatures, reflecting differences in hydrolytic sensitivity .

Analytical Challenges

Benzamide derivatives often exhibit overlapping spectral and chromatographic profiles due to structural similarities. For example, distinguishing this compound from neuroleptics like tiapride requires advanced techniques such as high-resolution mass spectrometry or X-ray crystallography .

Biological Activity

3-(1-Aminocyclohexyl)benzamide is a compound of increasing interest in biological research due to its potential therapeutic applications and biochemical properties. This article compiles various studies and findings related to its biological activity, including its mechanisms of action, cellular effects, and potential applications in medicine.

This compound is classified as an amide, which generally exhibits resistance to hydrolysis in water. The synthesis of this compound involves the reaction of carboxylic acids with amines, typically through a process known as amidation. Its structure allows it to engage in various chemical reactions, including oxidation and substitution, which can lead to the formation of diverse derivatives with potentially enhanced biological activities.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. These interactions may modulate various biological pathways, leading to significant physiological effects. For instance, the compound has been studied for its role in inhibiting certain enzymes linked to inflammatory processes and neurodegenerative diseases .

Biological Activities

1. Antipsychotic Potential

Recent studies have highlighted the potential of benzamide derivatives, including this compound, in treating psychiatric disorders. Research indicates that compounds with similar structures exhibit potent activity at dopamine D2 and serotonin receptors (5-HT1A and 5-HT2A), suggesting that they may serve as effective antipsychotic agents. This is particularly relevant given the ongoing search for treatments with fewer side effects .

2. Cytotoxicity Against Melanoma

Another area of investigation involves the cytotoxic properties of benzamide derivatives against melanoma cells. Studies have shown that certain benzamides can selectively accumulate in melanoma tissues, enhancing their cytotoxic effects while minimizing impact on non-melanoma cells. This selectivity is attributed to their ability to bind DNA effectively while having low affinity for melanin .

3. Inhibition of Enzymatic Activity

Research has also indicated that this compound may inhibit steroid hormone-degrading enzymes (HSDs). This inhibition could help regulate glucocorticoid levels in the body, potentially restoring balance within the immune system and mitigating adverse effects associated with elevated cortisol levels .

Case Study 1: Antipsychotic Activity

In a study evaluating various benzamide derivatives for their pharmacological profiles, compounds similar to this compound demonstrated significant binding affinity for D2 and serotonin receptors. These findings support their potential use as antipsychotic medications with reduced side effects related to weight gain and cardiac issues .

Case Study 2: Melanoma Targeting

A detailed investigation into N-(2-Dialkylaminoethyl)benzamides revealed that these compounds could selectively target melanoma cells due to their unique binding properties. The study concluded that modifications to the benzamide structure could enhance cytotoxicity against melanoma while limiting toxicity in healthy tissues .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Antipsychotic Potential | Modulates dopamine and serotonin receptors; potential treatment for psychiatric disorders. |

| Cytotoxicity Against Melanoma | Selectively accumulates in melanoma tissues; enhances cytotoxic effects on cancer cells. |

| Enzyme Inhibition | Inhibits HSDs; may restore immune balance affected by glucocorticoids. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.